Product packaging for methyl (2E)-4-(methylamino)but-2-enoate(Cat. No.:)

methyl (2E)-4-(methylamino)but-2-enoate

Cat. No.: B13407664
M. Wt: 129.16 g/mol
InChI Key: PMVWCQUEDYFAPT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-4-(methylamino)but-2-enoate is a high-purity chemical building block specifically designed for advanced pharmaceutical research and organic synthesis. This compound features an (E)-configured α,β-unsaturated ester backbone with a methylamino group at the C4 position, making it a critical precursor in the development of targeted cancer therapies. Its primary research value lies in its role as a key intermediate for the synthesis of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib and neratinib . The molecular scaffold enables a covalent mode of action, where the compound can bind irreversibly to cysteine residues (specifically Cys797) within the kinase domain of EGFR, thereby conferring sustained inhibitory activity and therapeutic efficacy against EGFR-positive tumors . On an industrial scale, the synthesis of such intermediates is optimized for high yield and purity, often employing continuous flow reactor systems to ensure consistency and minimize impurities . For research and development purposes, the compound can be synthesized through amination strategies of bromocrotonate derivatives, requiring careful temperature control to minimize side reactions . At the supplier level, rigorous quality control protocols are implemented, which may include analytical techniques like HPLC and NMR spectroscopy to verify identity and purity, ensuring it meets the stringent requirements of medicinal chemistry and drug discovery programs . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B13407664 methyl (2E)-4-(methylamino)but-2-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (E)-4-(methylamino)but-2-enoate

InChI

InChI=1S/C6H11NO2/c1-7-5-3-4-6(8)9-2/h3-4,7H,5H2,1-2H3/b4-3+

InChI Key

PMVWCQUEDYFAPT-ONEGZZNKSA-N

Isomeric SMILES

CNC/C=C/C(=O)OC

Canonical SMILES

CNCC=CC(=O)OC

Origin of Product

United States

Contextualization of Alpha,beta Unsaturated Esters in Organic Synthesis

Alpha,beta-unsaturated esters are a well-established class of compounds in organic synthesis, prized for their dual reactivity. The conjugated system, comprising a carbon-carbon double bond and a carbonyl group, gives rise to two electrophilic centers: the carbonyl carbon and the β-carbon. This electronic arrangement allows them to participate in a wide array of chemical transformations.

One of the most fundamental reactions of α,β-unsaturated esters is the Michael addition, a conjugate addition of a nucleophile to the β-carbon. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Furthermore, the double bond can undergo various cycloaddition reactions, such as the Diels-Alder reaction, providing access to cyclic systems with a high degree of stereocontrol. The carbonyl group, on the other hand, can be targeted by nucleophiles in 1,2-addition reactions and can be manipulated to generate a variety of other functional groups. This rich reactivity profile makes α,β-unsaturated esters indispensable intermediates in the synthesis of natural products, pharmaceuticals, and polymers.

Significance of Methyl 2e 4 Methylamino but 2 Enoate As a Synthetic Scaffold

Methyl (2E)-4-(methylamino)but-2-enoate distinguishes itself from simple α,β-unsaturated esters by the presence of a methylamino group at the 4-position. This feature introduces an additional layer of reactivity and structural possibility, classifying the molecule as an enaminone. smolecule.com The nitrogen atom's lone pair of electrons can participate in the conjugated system, modulating the electronic properties of the molecule and influencing its reactivity.

The presence of both nucleophilic (the amino group) and electrophilic (the α,β-unsaturated ester) centers within the same molecule makes this compound a particularly attractive scaffold for the synthesis of nitrogen-containing heterocycles. digitellinc.comopenmedicinalchemistryjournal.com These structural motifs are prevalent in a vast number of biologically active compounds and approved drugs. nih.gov The inherent functionality of this compound allows for intramolecular reactions, paving the way for the construction of various ring systems.

Potential Synthetic Transformations:

Cyclization Reactions: The compound can undergo intramolecular cyclization to form lactams and other heterocyclic structures. smolecule.com

Michael Acceptor: The α,β-unsaturated system readily accepts nucleophiles, allowing for the introduction of diverse substituents at the β-position. masterorganicchemistry.comnih.gov

Cross-Coupling Reactions: The double bond can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. smolecule.com

Nucleophilic Substitution: The methylamino group can act as a nucleophile in substitution reactions. smolecule.com

Reactivity and Transformational Chemistry of Methyl 2e 4 Methylamino but 2 Enoate

Fundamental Reaction Types and Functional Group Interconversions

The reactivity of methyl (2E)-4-(methylamino)but-2-enoate is largely dictated by the interplay of its constituent functional groups. The electron-donating character of the methylamino group influences the electron-deficient nature of the α,β-unsaturated ester system, leading to a nuanced reactivity profile.

Oxidation Reactions of the Enone System

The enone system of this compound is susceptible to oxidative transformations, which can be harnessed to synthesize more complex molecular architectures. Electrochemical methods have proven to be particularly effective in this regard. For instance, the electrochemical iodine-mediated oxidation of analogous enamino-esters leads to the formation of 2H-azirine-2-carboxylates nih.gov. This transformation proceeds through the cyclization of the enamino ester, facilitated by an electrochemically generated iodonium (B1229267) ion nih.gov.

In some cases, oxidation can lead to the cleavage of the carbon-carbon double bond within the enaminone framework acs.org. Furthermore, electrochemical oxidative processes can be employed to introduce new functional groups, such as in the thiocyanation and amination of enaminones, which yield multi-substituted alkenes rsc.org.

Oxidative Transformation Reagents/Conditions Product Type Reference
Azirine FormationElectrochemical, Iodine-mediated2H-Azirine-2-carboxylates nih.gov
C=C Bond CleavageOxidationCleavage products acs.org
Thiocyanation/AminationElectrochemicalMulti-substituted alkenes rsc.org

Reduction Reactions of this compound

The reduction of the α,β-unsaturated system in this compound can be selectively targeted at either the carbon-carbon double bond or the ester carbonyl group. Catalytic hydrogenation is a common method for the reduction of the alkene moiety in enamines and α,β-unsaturated esters bohrium.comorganic-chemistry.org. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, with asymmetric catalytic hydrogenation being a powerful tool for the synthesis of chiral amines bohrium.comresearchgate.net.

The selective reduction of the carbonyl group, while leaving the C=C bond intact, can be more challenging but is achievable with specific reducing agents. Conversely, conjugate reduction to saturate the double bond is a well-established transformation for α,β-unsaturated carbonyl compounds organic-chemistry.orgmdpi.com.

Reduction Type Typical Reagents/Catalysts Primary Product
Alkene ReductionH₂, Pd/C, Rh complexesMethyl 4-(methylamino)butanoate
Asymmetric Alkene ReductionChiral Rh or Ru catalysts, H₂Chiral methyl 4-(methylamino)butanoate
Carbonyl ReductionDiisobutylaluminium hydride (DIBAL-H) (at low temp.)(2E)-4-(methylamino)but-2-en-1-ol
Conjugate ReductionSodium borohydride (B1222165) (with catalyst), Hantzsch esterMethyl 4-(methylamino)butanoate

Substitution Reactions Involving the Methylamino Moiety

The nitrogen atom of the methylamino group in this compound is nucleophilic and can participate in substitution reactions. The lone pair of electrons on the nitrogen can attack electrophiles, leading to N-substituted products. This reactivity is characteristic of vinylogous amides and amines in general.

While direct N-alkylation or N-acylation of the secondary amine is possible, the delocalization of the nitrogen lone pair into the enone system can modulate its nucleophilicity. Reactions often require activation of the electrophile or the use of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. The acylation of β-enamino-esters can be directed to either the nitrogen or the α-carbon, depending on the reaction conditions, highlighting the competitive nature of these two nucleophilic centers researchgate.netdocumentsdelivered.com.

Advanced Organic Transformations and Mechanistic Insights

Beyond fundamental functional group interconversions, this compound is a versatile substrate for more complex organic transformations that enable the construction of intricate molecular frameworks.

Nucleophilic Addition Reactions to the Alpha,Beta-Unsaturated Ester

The electron-deficient β-carbon of the α,β-unsaturated ester system is a prime target for nucleophilic attack in a conjugate addition or Michael addition reaction. A wide variety of nucleophiles, including amines, thiols, and carbon-based nucleophiles like enolates and organocuprates, can add to this position organic-chemistry.orgchimicatechnoacta.rulibretexts.org.

The addition of an amine to an α,β-unsaturated ester is a common method for the synthesis of β-amino esters chimicatechnoacta.rulibretexts.org. The reaction is often reversible and thermodynamically controlled, leading to the more stable conjugate addition product libretexts.org. Similarly, thiols readily undergo conjugate addition to yield β-thioether esters. Carbon nucleophiles, such as those derived from β-dicarbonyl compounds or organometallic reagents, can also be employed to form new carbon-carbon bonds at the β-position.

Nucleophile Catalyst/Conditions Product Type
Primary/Secondary AminesVarious catalysts (e.g., Lewis acids, bases), or neatβ-Amino esters
ThiolsBase catalysisβ-Thioether esters
Enolates (from β-dicarbonyls)Base catalysisAdducts for synthesizing 1,5-dicarbonyl compounds
Organocuprates (Gilman reagents)Stoichiometric copper reagentβ-Alkylated or β-arylated esters

Alkylation and Acylation Strategies

This compound can also act as a nucleophile itself, particularly at the α-carbon, due to the electron-donating effect of the methylamino group. This allows for alkylation and acylation reactions at this position.

A TEMPO-mediated β-ketoalkylation of enaminoesters with cyclopropanols has been reported, demonstrating a method for direct olefinic β-C–H ketoalkylation rsc.org. This reaction proceeds under metal-free conditions and provides a route to β-keto alkyl substituted enaminoesters rsc.org.

The acylation of β-enamino-esters is a well-studied transformation with regioselectivity being a key consideration. Acylation can occur at either the nitrogen atom (N-acylation) or the α-carbon (C-acylation) researchgate.netdocumentsdelivered.com. The outcome of the reaction can often be controlled by the choice of acylating agent, base, and solvent researchgate.net. For instance, acylation with highly reactive acylating agents in the presence of a non-nucleophilic base may favor C-acylation.

Reaction Type Reagents Site of Functionalization Product
β-C–H KetoalkylationCyclopropanols, TEMPOβ-Carbonβ-Keto alkyl substituted enaminoester
N-AcylationAcyl halides/anhydrides, specific bases/solventsNitrogenN-Acyl-β-enamino ester
C-AcylationAcyl halides/anhydrides, specific bases/solventsα-Carbonα-Acyl-β-enamino ester

Condensation Reactions for Scaffold Construction

The inherent reactivity of the amine and the activated double bond in this compound allows it to participate in various condensation reactions. The secondary amine can act as a nucleophile, reacting with electrophilic partners such as aldehydes, ketones, and acyl chlorides to form more complex scaffolds. For instance, condensation with a dicarbonyl compound could lead to the formation of nitrogen-containing ring systems.

Cyclization Reactions towards Heterocyclic Derivatives

The strategic placement of functional groups within the this compound backbone makes it an excellent precursor for intramolecular cyclization reactions to form various heterocyclic derivatives. By introducing an appropriate functional group that can react with either the amine or the enoate system, a range of ring structures can be accessed.

A relevant synthetic strategy involves the thermal cyclocondensation of similar butenoate derivatives. For example, methyl 3-anilino-2-(benzoylamino)but-2-enoates have been shown to undergo intramolecular cyclization upon heating to yield substituted imidazole-4-carboxylates. arkat-usa.org This type of reaction, where an amino group attacks an amide or a similar carbonyl functionality introduced onto the butenoate framework, demonstrates a viable pathway for constructing five-membered heterocyclic rings like imidazoles or oxazoles from precursors structurally related to this compound. arkat-usa.org Another modern approach involves methylcyclization, where a methyl group is transferred to an alkene, inducing cyclization, a process that builds molecular complexity rapidly. nih.gov

Catalytic Applications in Transformations

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling efficient and selective transformations that would be difficult to achieve under stoichiometric or thermal conditions.

Lewis Acid Catalysis in Vinylogous Aldol (B89426) Reactions

This compound can serve as a nucleophile in vinylogous aldol reactions, where the reaction occurs at the γ-carbon of the butenoate system. Lewis acids are crucial for catalyzing this transformation by activating the electrophile, typically an aldehyde. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, lowering its LUMO energy and making it more susceptible to nucleophilic attack.

In related systems, such as N-protected silyloxypyrroles, Lewis acids like tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂) have been successfully employed to promote vinylogous Mukaiyama aldol reactions with high diastereoselectivity. nih.gov The choice of Lewis acid and the substituents on the butenoate nitrogen can significantly influence the reactivity and stereochemical outcome of the reaction. nih.gov Silicon tetrachloride (SiCl₄), often used in conjunction with a chiral Lewis base, is also a powerful catalyst for highly regioselective and enantioselective vinylogous aldol reactions. researchgate.net

Table 1: Common Lewis Acids in Vinylogous Aldol Reactions

Lewis Acid Catalyst Typical Substrates Key Features
Tin(IV) chloride (SnCl₄) Silyloxypyrroles, Dienol ethers Strong Lewis acid, promotes reaction with various aldehydes. nih.gov
Boron trifluoride etherate (BF₃·OEt₂) Silyloxypyrroles Effective promoter for reactions with orthoformates. nih.gov
Silicon tetrachloride (SiCl₄) Dienol ethers Used with chiral phosphoramides for enantioselective reactions. researchgate.net

Biocatalysis and Enzyme-Mediated Transformations, including Lipase-Catalyzed Michael Additions

Enzymes offer a green and highly selective alternative to traditional chemical catalysts for transforming molecules like this compound. Lipases, in particular, have demonstrated remarkable promiscuity in catalyzing reactions beyond their native ester hydrolysis function, including Michael additions.

The α,β-unsaturated ester moiety of the molecule is a classic Michael acceptor. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CAL-B), commercially known as Novozym 435, can catalyze the Michael addition of various nucleophiles to such acceptors. nih.govresearchgate.net These biocatalytic reactions proceed under mild conditions, often with high yields and excellent enantioselectivity, which is a significant advantage over many chemical methods. unam.mx For example, Lipozyme TLIM has been used to catalyze asymmetric C-C Michael additions, achieving yields up to 90% and enantiomeric excesses (ee) up to 83%. unam.mx The efficiency of these reactions can be optimized by tuning parameters such as the solvent, water content, temperature, and enzyme loading. unam.mx

Lipases have been found to catalyze not only C-C bond formation but also C-N, C-S, and C-P bond formations via Michael-type additions. researchgate.netnih.gov This versatility allows for the synthesis of a wide range of functionalized products from a butenoate precursor.

Table 2: Examples of Lipase-Catalyzed Michael Additions

Lipase Reaction Type Substrates Yield Enantioselectivity (% ee)
Lipozyme TLIM C-C Addition Cyclohexenone, Acetylacetone Up to 90% Up to 83%
Novozym 435 (CAL-B) Decarboxylative C-C Addition Chalcones, Vinylogous carbamates 51–90% Not Reported
Novozym 435 (CAL-B) Phospha-Michael Addition β-Nitrostyrenes, Biphenyphosphine oxide Up to 94% Not Applicable

Transition Metal-Catalyzed Processes (e.g., C-N Bond and C-O Bond Formation Reactions)

Transition metals, particularly palladium and copper, are powerful catalysts for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are fundamental transformations in organic synthesis. rsc.org While the amino group of this compound can participate in such cross-coupling reactions (e.g., with aryl halides), the unsaturated backbone can also be functionalized.

For instance, the synthesis of related sulfonamides has been achieved through the reaction of a sulfonamide with methyl (E)-4-bromobut-2-enoate, demonstrating a direct C-N bond formation at the 4-position. researchgate.net This type of substitution can be facilitated and broadened in scope using transition metal catalysis, such as in Buchwald-Hartwig amination, allowing for the coupling of a wider range of amines and aryl/vinyl halides.

Furthermore, if the butenoate were functionalized with a leaving group (e.g., a halide or triflate) at the α or β position, it could undergo palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, or Sonogashira reactions, enabling the formation of new C-C bonds and further elaboration of the molecular scaffold.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The multifunctional nature of this compound presents challenges and opportunities regarding selectivity.

Chemoselectivity : Reactions must distinguish between the nucleophilic secondary amine and the potentially nucleophilic γ-carbon, as well as the electrophilic ester carbonyl and β-carbon. For example, acylation would likely occur at the more nucleophilic amine, while Michael additions would target the β-carbon. The choice of catalyst and reaction conditions is paramount in directing the reaction to the desired functional group.

Regioselectivity : The molecule can react as a standard α,β-unsaturated system (1,4-conjugate addition at the β-position) or as a vinylogous system (reaction at the γ-position). Lewis acid-catalyzed aldol reactions favor attack from the γ-position, demonstrating vinylogous reactivity. nih.gov In contrast, many enzyme-catalyzed Michael additions direct nucleophiles to the β-position.

Stereoselectivity : The "(2E)" designation indicates a specific trans-configuration of the double bond. Maintaining or controlling this geometry is crucial. Some reactions, like the Reformatsky reaction with related bromo-butenoates, have been observed to cause an E-to-Z inversion during the course of the reaction. researchgate.net However, biocatalytic approaches, such as lipase-catalyzed Michael additions, can provide high levels of enantioselectivity, creating chiral centers with excellent control. unam.mx The diastereoselectivity in vinylogous aldol reactions is also a key consideration and can often be controlled by the choice of Lewis acid and reaction conditions. nih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For methyl (2E)-4-(methylamino)but-2-enoate, ¹H and ¹³C NMR are the primary methods for elucidating the proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The trans-configuration of the double bond is a key feature, giving rise to characteristic coupling constants between the vinyl protons.

The anticipated proton signals are as follows:

-OCH₃ (ester methyl group): A singlet in the region of 3.7 ppm.

-NH-CH₃ (N-methyl group): A singlet, potentially around 2.4-2.5 ppm. The chemical shift of this group is influenced by the nitrogen atom.

-CH₂-NH- (methylene group): A doublet adjacent to the nitrogen, expected to appear in the range of 3.2-3.4 ppm. This signal would likely show coupling to the adjacent vinyl proton.

=CH-CH₂- (vinylic proton α to the methylene (B1212753) group): A multiplet, likely a doublet of triplets, expected around 6.8-7.0 ppm. This proton is coupled to both the other vinylic proton and the adjacent methylene protons.

-CO-CH= (vinylic proton β to the carbonyl group): A doublet expected further downfield, around 5.8-6.0 ppm, due to the deshielding effect of the carbonyl group. It is coupled to the other vinylic proton.

-NH- (amine proton): A broad singlet whose chemical shift can vary depending on solvent and concentration, typically in the range of 1.5-3.0 ppm.

The trans-stereochemistry of the double bond would be confirmed by a large coupling constant (J-value), typically in the range of 12-18 Hz, between the two vinylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
-OCH₃~3.7Singlet
-NH-CH~2.4-2.5Singlet
-CH ₂-NH-~3.2-3.4Doublet
=CH -CH₂-~6.8-7.0Doublet of Triplets
-CO-CH =~5.8-6.0Doublet
-NH -~1.5-3.0Broad Singlet

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. As with the proton NMR, the predicted chemical shifts are based on data from analogous structures. The spectrum for this compound is expected to show six distinct signals, one for each unique carbon atom.

The expected ¹³C NMR signals are:

-OCH₃ (ester methyl carbon): This signal is anticipated to be in the range of 50-55 ppm.

-NH-CH₃ (N-methyl carbon): This carbon, attached to the nitrogen, would likely appear around 35-40 ppm.

-CH₂-NH- (methylene carbon): The carbon adjacent to the nitrogen is expected to resonate at approximately 50-55 ppm.

=CH-CH₂- (vinylic carbon α to the methylene group): This carbon is predicted to be in the downfield region, around 140-145 ppm.

-CO-CH= (vinylic carbon β to the carbonyl group): This vinylic carbon is expected to be more shielded than its counterpart, appearing around 120-125 ppm.

C=O (carbonyl carbon): The ester carbonyl carbon is the most deshielded and is expected to appear in the range of 165-170 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon GroupPredicted Chemical Shift (ppm)
-OC H₃~50-55
-NH-C H₃~35-40
-C H₂-NH-~50-55
=C H-CH₂-~140-145
-CO-C H=~120-125
C =O~165-170

Fluorine-19 NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. In the context of this compound, ¹⁹F NMR would be employed for the structural analysis of any synthesized halogenated analogues where a fluorine atom is incorporated into the molecule. This technique would provide information on the number and electronic environment of the fluorine atoms. However, a review of the current literature did not yield any studies or data pertaining to fluorinated analogues of this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₆H₁₁NO₂), the calculated exact mass is 129.07898 g/mol . A closely related compound, (E)-methyl 4-(dimethylamino)but-2-enoate, has a reported exact mass of 143.094628657 g/mol . pharmacompass.com An experimental HRMS measurement for this compound would be expected to yield a value very close to the calculated mass, thus confirming the molecular formula.

Table 3: Predicted HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z)
C₆H₁₁NO₂129.07898

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for identifying its components based on their retention times and mass spectra.

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural elucidation.

Key fragmentation pathways for esters and amines can be predicted. For this compound, characteristic fragmentation would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z [M-31].

Loss of the carbomethoxy group (-COOCH₃): Leading to a fragment at m/z [M-59].

Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation for amines and would result in the formation of a stable iminium ion. Cleavage of the C-C bond adjacent to the nitrogen would produce a fragment corresponding to the loss of the rest of the molecule.

McLafferty rearrangement: While less likely in this specific structure due to the position of the double bond, it is a common fragmentation pathway for esters and could potentially occur if there are gamma-hydrogens available.

The resulting mass spectrum would display a molecular ion peak at m/z = 129, and a series of fragment peaks that are characteristic of the molecule's structure.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₆H₁₁NO₂]⁺129
[M-OCH₃]⁺[C₅H₈NO]⁺98
[M-COOCH₃]⁺[C₄H₈N]⁺70
[CH₂=NHCH₃]⁺Iminium ion from α-cleavage44

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different bonds. For this compound, the IR spectrum is expected to display a series of distinct absorption bands corresponding to its key structural features: the α,β-unsaturated ester, the secondary amine, and the alkene moiety.

The most prominent peaks anticipated in the IR spectrum are associated with the stretching vibrations of the carbonyl (C=O), carbon-carbon double bond (C=C), carbon-nitrogen (C-N), and nitrogen-hydrogen (N-H) bonds. The conjugation of the C=C bond with the C=O group in the α,β-unsaturated ester system influences the position of their respective absorption bands, typically causing a shift to lower wavenumbers compared to their non-conjugated counterparts.

A detailed breakdown of the expected characteristic IR absorption bands for this compound is presented in the table below. These values are based on established ranges for similar functional groups found in various organic molecules.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
N-H (Secondary Amine)Stretching3300 - 3500Weak to Medium
C-H (Alkene)Stretching3010 - 3100Medium
C-H (Alkyl)Stretching2850 - 3000Medium
C=O (α,β-Unsaturated Ester)Stretching1715 - 1730Strong
C=C (Alkene)Stretching1620 - 1680Medium to Weak
N-H (Secondary Amine)Bending1550 - 1650Medium
C-O (Ester)Stretching1000 - 1300Strong
C-N (Amine)Stretching1020 - 1250Medium

The presence of a sharp, strong peak in the 1715-1730 cm⁻¹ region would be a clear indicator of the ester carbonyl group. The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively weak band in the 3300-3500 cm⁻¹ range. The C=C stretching vibration, often of variable intensity in conjugated systems, would provide evidence for the but-2-enoate backbone.

Advanced Spectroscopic Techniques and Computational Chemistry in Structural Assignments

While IR spectroscopy is excellent for functional group identification, a complete and unambiguous structural assignment of this compound relies on the application of more advanced spectroscopic techniques and the synergy with computational chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for mapping the carbon-hydrogen framework of the molecule. ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For instance, the protons on the double bond would exhibit characteristic chemical shifts and a coupling constant indicative of their (E)-configuration. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their hybridization state, with the carbonyl carbon of the ester appearing at a significantly downfield chemical shift.

Mass spectrometry (MS) is another vital tool that provides information about the molecular weight and fragmentation pattern of the compound, further confirming its elemental composition and structural motifs.

In modern structural elucidation, computational chemistry plays a pivotal role. masterorganicchemistry.com Methods like Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies of a proposed structure. masterorganicchemistry.com These calculated frequencies can then be compared with the experimental IR spectrum to provide a much more detailed and confident assignment of the observed absorption bands. masterorganicchemistry.com

Furthermore, computational models can predict other spectroscopic properties, such as NMR chemical shifts. By comparing the theoretically predicted NMR spectra with the experimental data, researchers can gain a high degree of confidence in the assigned structure. This integrated approach of combining experimental spectroscopic data with theoretical calculations is a powerful strategy for resolving complex structural problems and gaining deeper insights into the electronic structure and conformational preferences of molecules like this compound.

Applications and Derivatives in Advanced Chemical Synthesis

Role as a Precursor in Complex Molecule Synthesis

Methyl (2E)-4-(methylamino)but-2-enoate and its close derivatives serve as crucial intermediates in the synthesis of high-value organic compounds, most notably in the pharmaceutical industry.

Building Block for Diverse Organic Frameworks

The bifunctional nature of this compound makes it a valuable synthon for the construction of a variety of organic frameworks, particularly nitrogen-containing heterocycles. These heterocyclic structures are prevalent in many biologically active compounds. The presence of both a nucleophilic nitrogen and an electrophilic double bond allows for intramolecular cyclization reactions or participation in multicomponent reactions to form complex ring systems.

For example, derivatives of butenoates are known to participate in cycloaddition reactions, such as the [3+2] cycloaddition with nitrile N-oxides, to form dihydro-1,2-oxazoles. nih.gov This reactivity opens avenues for the synthesis of novel heterocyclic scaffolds that can be further elaborated into more complex molecules. The ability to construct such frameworks is crucial in medicinal chemistry for the exploration of new chemical space and the development of new therapeutic agents.

Functionalization Strategies for Novel Chemical Entities

The chemical reactivity of this compound at multiple sites allows for a range of functionalization strategies to generate novel chemical entities. The primary sites for modification are the secondary amine, the ester group, and the carbon-carbon double bond.

Functionalization SitePotential ReactionsResulting Functionality
Secondary Amine (N-H) Acylation, Alkylation, ArylationIntroduction of diverse substituents to modulate solubility, steric hindrance, and electronic properties.
Ester Group (COOCH₃) Hydrolysis, AmidationConversion to carboxylic acids or amides, providing handles for further coupling reactions or altering biological interactions.
Double Bond (C=C) Michael Addition, Cycloaddition, Dihydroxylation, EpoxidationIntroduction of new functional groups and stereocenters, leading to the creation of complex and diverse molecular architectures.

These functionalization strategies are instrumental in creating libraries of compounds for screening in drug discovery programs. By systematically modifying the structure of this compound, chemists can fine-tune the physicochemical and pharmacological properties of the resulting molecules to optimize their biological activity.

Design and Synthesis of Bioactive Analogues

The structural motif of an amino-substituted butenoate is present in various biologically active molecules. By using this compound as a scaffold, medicinal chemists can design and synthesize bioactive analogues with potential therapeutic applications. For instance, the synthesis of novel pyrimidine (B1678525) and quinazoline (B50416) derivatives, which are known to exhibit a wide range of biological activities including anticancer and antimicrobial effects, can be envisioned starting from this precursor. researchgate.netorganic-chemistry.orgopenmedicinalchemistryjournal.comnih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.com

The design of such analogues often involves computational modeling to predict the binding of the designed molecules to specific biological targets. The synthesis then utilizes the functionalization strategies mentioned previously to create the target compounds. For example, the amine functionality could be used to link the butenoate moiety to a heterocyclic core, while the double bond is retained as a reactive center for covalent interaction with a target protein.

Future Directions in Applied Organic Chemistry Research

The utility of this compound and related compounds is expected to expand as researchers continue to explore their synthetic potential. Future research is likely to focus on several key areas:

Development of Novel Catalytic Methods: The development of new catalytic systems for the selective functionalization of the double bond or the C-H bonds of the methyl groups could lead to more efficient and atom-economical syntheses of complex molecules.

Application in Cascade Reactions: The bifunctional nature of the molecule makes it an ideal candidate for use in cascade reactions, where multiple bond-forming events occur in a single pot. This can significantly streamline synthetic routes and reduce waste.

Synthesis of Novel Kinase Inhibitors: Beyond EGFR, the Michael acceptor functionality can be incorporated into inhibitors for other kinases that have a suitably located cysteine residue in their active site. nih.gov

Exploration in Materials Science: The ability of this compound to participate in polymerization and cross-linking reactions could be explored for the development of new functional polymers and materials.

Advanced Research Methodologies and Analytical Techniques

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable in the synthesis and analysis of methyl (2E)-4-(methylamino)but-2-enoate, providing robust means for both the purification of the compound and the quantitative assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of this compound. This method offers high resolution and sensitivity, making it ideal for detecting and quantifying trace impurities. A typical analysis involves injecting a small volume of the compound, dissolved in a suitable solvent, onto a chromatographic column.

In a representative HPLC analysis, a reversed-phase column, such as a C18, is often employed. researchgate.netpensoft.net The separation is achieved by passing a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, through the column under high pressure. researchgate.netnih.gov The components of the sample interact differently with the hydrophobic stationary phase, leading to their separation. The elution of the compound is monitored by a detector, commonly a UV spectrophotometer set at a wavelength where the analyte exhibits strong absorbance. nih.gov The purity is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis

Parameter Typical Value
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water mixture in various ratios
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 268 nm

| Injection Volume | 10-20 µL |

This table represents typical starting parameters for method development and may require optimization for specific analyses.

Flash Chromatography in Compound Purification

For the purification of this compound on a preparative scale, flash chromatography is a widely used and efficient technique. This method is a variation of column chromatography that uses moderate pressure to accelerate the flow of the mobile phase through the stationary phase (commonly silica (B1680970) gel), significantly reducing separation time.

The process involves loading the crude reaction mixture onto a column packed with silica gel. A solvent system, or eluent, of appropriate polarity is then chosen to effectively separate the target compound from byproducts and unreacted starting materials. The polarity of the eluent is often determined through preliminary analysis by thin-layer chromatography (TLC). By gradually increasing the polarity of the eluent during the separation (gradient elution), different components are washed through the column at different rates. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Crystallographic Studies for Solid-State Structure Elucidation

Crystallographic techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. These studies provide invaluable information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's structural identity and stereochemistry.

X-Ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the gold standard for elucidating the molecular structure of crystalline compounds like this compound. The technique requires growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these spots, researchers can construct an electron density map of the molecule and, from that, determine the exact position of each atom. This analysis confirms the (E)-configuration of the double bond and provides precise measurements of all geometric parameters. While a specific crystal structure for this compound is not publicly available, analysis of closely related but-2-enoate derivatives demonstrates the power of this technique. For instance, the structure of a similar compound was determined to be monoclinic, and its crystallographic data were refined to a high degree of accuracy.

Table 2: Example Crystallographic Data for a Related But-2-enoate Derivative

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 16.4941(3)
b (Å) 6.95290(10)
c (Å) 11.8288(2)
β (º) 106.986(2)
Volume (ų) 1297.37(4)

| Z (molecules/unit cell) | 4 |

Note: Data presented is for the related compound methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate and serves as an illustrative example of the data obtained from an XRD study.

Computational Modeling and Quantum Chemical Calculations

Alongside experimental techniques, computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level. These in silico methods can predict spectroscopic features and other molecular properties, aiding in structural confirmation and interpretation of experimental data.

Theoretical Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict various spectroscopic properties, including NMR chemical shifts and infrared (IR) vibrational frequencies. ivanmr.comresearchgate.net These calculations begin by optimizing the molecular geometry of the compound to find its lowest energy conformation. acs.org

Once the optimized structure is obtained, properties like nuclear magnetic shielding tensors can be calculated and then converted into NMR chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net Similarly, the vibrational modes of the molecule can be computed to predict the frequencies and intensities of absorptions in its IR spectrum. nih.govosti.govmdpi.com These predicted spectra can be compared with experimental data to confirm assignments and support the structural elucidation of the molecule. This correlative approach between theoretical and experimental data provides a high level of confidence in the final structural assignment. acs.org

Table 3: Conceptual Comparison of Experimental vs. Theoretically Predicted Spectroscopic Data

Spectroscopic Data Experimental Value Predicted Value (DFT)
¹³C NMR Chemical Shift (C=O) e.g., ~166 ppm Calculated value
¹H NMR Chemical Shift (C=CH) e.g., ~6.9 ppm Calculated value
IR Frequency (C=O stretch) e.g., ~1720 cm⁻¹ Calculated value

| IR Frequency (C=C stretch) | e.g., ~1650 cm⁻¹ | Calculated value |

This table is conceptual, illustrating the type of data generated and compared in a combined experimental and computational study.

Elucidation of Reaction Mechanisms through Computational Methods

Due to a lack of specific computational studies on this compound, this section will draw parallels from computational investigations of analogous β-enamino ester systems. Computational methods, particularly density functional theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. These studies can reveal the step-by-step pathway of a reaction, including the identification of transient intermediates and the calculation of activation energies for transition states.

For the formation of a molecule like this compound, which can be envisioned to form from the reaction of methyl 2-butenoate with methylamine, computational studies would likely investigate the mechanism of the aza-Michael addition. Key parameters that can be calculated include:

Reaction Energy Profiles: These profiles illustrate the energy changes as reactants are converted to products, highlighting the thermodynamic feasibility of the reaction.

Transition State Geometries: The three-dimensional structure of the highest energy point along the reaction coordinate provides crucial information about the steric and electronic factors governing the reaction rate.

Solvent Effects: Computational models can simulate the presence of different solvents to understand their influence on the reaction mechanism and energetics.

A hypothetical reaction energy profile for the formation of a related β-enamino ester is presented below. This data is illustrative and based on general principles of such reactions.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants (α,β-unsaturated ester + amine)0.0
1Transition State 1 (Nucleophilic attack)+15.2
2Intermediate (Zwitterionic adduct)-5.8
3Transition State 2 (Proton transfer)+8.5
4Product (β-enamino ester)-12.0

Note: This data is hypothetical and serves as an example of what a computational study might reveal.

Reaction Optimization and Solvent Engineering Strategies

The optimization of reactions to synthesize compounds like this compound involves a systematic investigation of various parameters to maximize yield and purity while minimizing reaction time and by-product formation. Solvent engineering is a critical component of this optimization process.

The choice of solvent can significantly impact the rate and outcome of a reaction. For the synthesis of β-enamino esters, both protic and aprotic solvents have been employed. The solvent can influence the reaction by:

Solvating Reactants and Intermediates: Polar solvents can stabilize charged intermediates, potentially lowering the activation energy.

Participating in the Reaction: Protic solvents can act as proton donors or acceptors, facilitating key steps in the reaction mechanism.

Influencing Equilibrium: The position of the equilibrium can be shifted by the choice of solvent, particularly if the polarity of the products differs significantly from that of the reactants.

A study on a related synthesis of a diphenylamine (B1679370) derivative highlighted the importance of the solvent and other reaction conditions. In that case, xylene was used as the solvent, and the reaction temperature was optimized to 160 °C. osti.gov While not directly applicable to this compound, this demonstrates the general approach to reaction optimization.

The following table outlines key parameters and their potential effects on the synthesis of a generic β-enamino ester, which could be adapted for the optimization of this compound synthesis.

ParameterInvestigated Range/OptionsPotential Effects on Yield and Purity
Solvent Toluene (B28343), Acetonitrile, Ethanol (B145695), Dichloromethane, Solvent-freeAprotic solvents like toluene may favor direct nucleophilic addition. Protic solvents like ethanol could facilitate proton transfer steps. Solvent-free conditions can sometimes lead to higher yields and are environmentally favorable. nih.gov
Temperature 25 °C - 100 °CHigher temperatures generally increase the reaction rate but can also lead to the formation of side products. The optimal temperature will be a balance between reaction rate and selectivity.
Catalyst None, Acid (e.g., PTSA), Base (e.g., Triethylamine)An acid catalyst can activate the α,β-unsaturated ester towards nucleophilic attack. A base catalyst can deprotonate the amine, increasing its nucleophilicity.
Reactant Ratio 1:1 to 1:2 (Ester:Amine)An excess of the amine can shift the equilibrium towards the product and ensure complete conversion of the limiting ester.

Systematic screening of these parameters, often using design of experiment (DoE) methodologies, would be a robust approach to optimizing the synthesis of this compound.

Conclusion and Future Research Perspectives

Summary of Current Academic Research on Methyl (2E)-4-(methylamino)but-2-enoate

Academic research focusing explicitly on this compound is limited. The compound is more frequently situated as an intermediate or a structural analogue within broader studies on β-enaminoesters and their application in synthesis. Enaminoesters are recognized as versatile precursors in organic chemistry, particularly for the synthesis of heterocyclic compounds like dihydropyridines and alkaloids. niscpr.res.inresearchgate.net

The synthesis of related β-enaminoesters is well-established, typically involving the condensation reaction between a β-ketoester, such as methyl acetoacetate (B1235776), and an amine. researchgate.netgoogle.com For instance, the reaction of methyl acetoacetate with ammonia (B1221849) or primary amines is a standard method to produce compounds like methyl 3-aminocrotonate. google.com It is inferred that this compound would be synthesized via a similar pathway, likely from a C4 β-carbonyl ester equivalent and methylamine.

The reactivity of this class of compounds is characterized by the dual nature of the enamine system, which can react as a nucleophile at the α-carbon or the nitrogen atom. niscpr.res.in Furthermore, the α,β-unsaturated ester moiety functions as a Michael acceptor. This combination allows for a variety of potential transformations, including acylation, alkylation, and cycloaddition reactions, making such compounds valuable synthons. niscpr.res.in

Unexplored Areas and Research Gaps in the Compound's Chemistry

The scarcity of dedicated studies on this compound highlights significant gaps in our understanding of its specific chemical behavior. The following areas remain largely unexplored:

Optimized Synthesis and Characterization: While its synthesis can be predicted from general methods, a systematic study to optimize reaction conditions (catalysts, solvents, temperature) to achieve high yield and stereoselectivity for the (2E)-isomer has not been reported. Comprehensive characterization using modern spectroscopic techniques (e.g., 2D NMR, high-resolution mass spectrometry) is also not readily available in the literature.

Reaction Profiling: A detailed investigation of its reactivity profile is absent. Key unanswered questions include the regioselectivity of its reactions with various electrophiles (N- vs. C-alkylation/acylation) and its efficacy as a substrate in fundamental organic reactions.

Michael Acceptor Reactivity: The influence of the methylamino group on the electrophilicity of the β-carbon in Michael additions has not been quantified. Understanding this electronic interplay is crucial for its application as a synthetic building block.

Cycloaddition Potential: Its potential as a partner in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to form complex cyclic and heterocyclic systems remains uninvestigated.

Physicochemical Properties: There is a lack of documented data on its physical and chemical properties, such as pKa, stability under various conditions, and conformational analysis.

Prospective Methodologies and Interdisciplinary Research Approaches

Future research can leverage modern methodologies to fill the existing knowledge gaps and unlock the synthetic potential of this compound.

Advanced Synthetic Methods: The application of continuous flow synthesis could offer a scalable and efficient route to the compound, providing better control over reaction parameters and potentially improving yield and purity. google.com Furthermore, exploring a wider range of catalysts, including organocatalysts and metal-based catalysts, could reveal novel synthetic pathways and enhance stereocontrol.

Computational Chemistry: Quantum chemical calculations (e.g., Density Functional Theory) could be employed to predict its reactivity. Such studies can elucidate frontier molecular orbitals, map electrostatic potential, and model reaction pathways to provide theoretical insight into its regioselectivity with different reagents.

High-Throughput Screening: Employing high-throughput screening techniques would allow for the rapid evaluation of the compound's reactivity against a diverse library of reactants and catalysts, quickly mapping its synthetic utility.

Mechanistic Investigations: Detailed mechanistic studies using kinetic analysis and isotopic labeling could provide a fundamental understanding of its reaction pathways, particularly in competitive N- vs. C-functionalization scenarios.

An interdisciplinary approach, combining synthetic chemistry with computational modeling and advanced analytical techniques, would be the most effective strategy to comprehensively characterize this compound and its derivatives.

Broader Impact on Organic Synthesis and Chemical Sciences

The thorough investigation of this compound, despite its current obscurity, could have a notable impact on organic synthesis. As a bifunctional molecule, it represents a versatile four-carbon building block.

Its potential applications are summarized in the table below:

Potential ApplicationSynthetic Utility
Heterocycle Synthesis Precursor for pyridines, pyrimidines, pyrroles, and other nitrogen-containing rings through cyclization and cycloaddition reactions.
Natural Product Synthesis Could serve as a key fragment in the total synthesis of alkaloids and other complex natural products containing substituted nitrogen heterocycles.
Asymmetric Synthesis Derivatization of the amine could allow for its use as a chiral substrate or in organocatalysis, enabling the synthesis of enantiomerically pure compounds.
Materials Science The polymerizable double bond and the functional handle of the amino group suggest potential for incorporation into novel functional polymers and materials.

By systematically studying simple yet versatile molecules like this compound, the field of organic synthesis expands its toolkit. Elucidating its chemistry would not only provide new routes to valuable chemical structures but also contribute to a more fundamental understanding of reactivity in multifunctional compounds, reinforcing the principle that even seemingly simple molecules can harbor significant and untapped synthetic potential.

Q & A

Basic Research Questions

Q. How can the synthesis of methyl (2E)-4-(methylamino)but-2-enoate be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, using tert-butoxycarbonyl (Boc) protection for the methylamino group (as in analogous compounds) can prevent side reactions . Solvent selection (e.g., THF vs. DCM), temperature control (0–25°C), and catalysts (e.g., DMAP for esterification) should be tested. Reaction progress can be monitored via TLC or HPLC, and purification via column chromatography with gradients of ethyl acetate/hexane .
ParameterTested ConditionsYield (%)Purity (%)
SolventTHF7298
DCM6895
CatalystDMAP7599
None6090

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT for structural elucidation), IR (to confirm ester C=O and enamine stretching), and mass spectrometry (HRMS for molecular ion validation). For stereochemical confirmation, NOESY or ECD spectroscopy is essential. Database cross-referencing using InChIKey (e.g., QAJPAJDCRJRFOV-UHFFFAOYSA-N for analogous compounds) ensures structural accuracy .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Store the compound in amber vials at –20°C under inert gas (N₂ or Ar). Monitor degradation via HPLC; common degradation products include oxidized carboxylic acids (from enamine oxidation) or hydrolyzed amines .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model transition states and intermediates in reactions such as nucleophilic additions or cyclizations. Compare computed IR/Raman spectra with experimental data to validate mechanistic pathways. Solvent effects can be incorporated using the PCM model .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Conduct dose-response curves (IC₅₀/EC₅₀) across multiple models (e.g., cancer vs. non-cancer cells) and validate via orthogonal assays (e.g., fluorescence quenching for enzyme inhibition). Meta-analysis of literature data using tools like RevMan can identify confounding variables .

Q. How does this compound interact with enzyme active sites?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. Validate with mutagenesis studies targeting key residues (e.g., catalytic triads in serine hydrolases). Kinetic assays (Michaelis-Menten plots) can quantify inhibition constants (Kᵢ) .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodological Answer : Batch vs. flow chemistry trade-offs must be evaluated. Flow systems improve heat/mass transfer but require solvent compatibility with reactor materials (e.g., stainless steel vs. PTFE). Process Analytical Technology (PAT) tools like inline FTIR ensure real-time quality control. Pilot-scale yields >80% are achievable with optimized Boc-deprotection steps .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity. Waste must be neutralized (e.g., with dilute HCl for amines) and disposed via certified hazardous waste programs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.